molecular formula C15H15N3O4 B12889389 N-(((Allyloxy)carbonyl)oxy)-2-(quinolin-8-yloxy)acetimidamide

N-(((Allyloxy)carbonyl)oxy)-2-(quinolin-8-yloxy)acetimidamide

Cat. No.: B12889389
M. Wt: 301.30 g/mol
InChI Key: XZPKEOLKETTYDW-UHFFFAOYSA-N
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Description

N-(((Allyloxy)carbonyl)oxy)-2-(quinolin-8-yloxy)acetimidamide is a complex organic compound that features a quinoline moiety, an allyloxy group, and an acetimidamide functionality

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(((Allyloxy)carbonyl)oxy)-2-(quinolin-8-yloxy)acetimidamide typically involves multiple steps. One common approach starts with the preparation of 8-hydroxyquinoline, which is then subjected to various functionalization reactions to introduce the allyloxy and acetimidamide groups. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure high yields and purity .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications. the principles of large-scale organic synthesis, such as batch processing and continuous flow techniques, can be adapted to produce this compound efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(((Allyloxy)carbonyl)oxy)-2-(quinolin-8-yloxy)acetimidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of new substituents .

Scientific Research Applications

Chemistry

In chemistry, N-(((Allyloxy)carbonyl)oxy)-2-(quinolin-8-yloxy)acetimidamide is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its quinoline moiety is particularly interesting due to its potential interactions with DNA and proteins .

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Compounds containing quinoline structures have been studied for their antimicrobial, antiviral, and anticancer activities .

Industry

In industry, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties .

Mechanism of Action

The mechanism of action of N-(((Allyloxy)carbonyl)oxy)-2-(quinolin-8-yloxy)acetimidamide involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, potentially disrupting replication and transcription processes. Additionally, the compound may interact with proteins, altering their function and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(((Allyloxy)carbonyl)oxy)-2-(quinolin-8-yloxy)acetimidamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C15H15N3O4

Molecular Weight

301.30 g/mol

IUPAC Name

[(Z)-(1-amino-2-quinolin-8-yloxyethylidene)amino] prop-2-enyl carbonate

InChI

InChI=1S/C15H15N3O4/c1-2-9-20-15(19)22-18-13(16)10-21-12-7-3-5-11-6-4-8-17-14(11)12/h2-8H,1,9-10H2,(H2,16,18)

InChI Key

XZPKEOLKETTYDW-UHFFFAOYSA-N

Isomeric SMILES

C=CCOC(=O)O/N=C(/COC1=CC=CC2=C1N=CC=C2)\N

Canonical SMILES

C=CCOC(=O)ON=C(COC1=CC=CC2=C1N=CC=C2)N

Origin of Product

United States

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